N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide

Medicinal Chemistry Chemical Proteomics Drug Discovery

The compound N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide (CAS 1203229-51-9), also designated by the IUPAC name 6-oxo-N-[4-(tetrazol-1-yl)phenyl]pyran-3-carboxamide , is a synthetic small molecule featuring a 2-oxo-2H-pyran core linked to a 1H-tetrazol-1-yl phenyl group. A critical issue for selection and procurement is that this compound is sometimes referred to as "TPCA-1" in vendor listings, a name that is also assigned to the structurally and functionally distinct IKK-2 inhibitor 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide (CAS 507475-17-4).

Molecular Formula C13H9N5O3
Molecular Weight 283.247
CAS No. 1203229-51-9
Cat. No. B2363545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide
CAS1203229-51-9
Molecular FormulaC13H9N5O3
Molecular Weight283.247
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=COC(=O)C=C2)N3C=NN=N3
InChIInChI=1S/C13H9N5O3/c19-12-6-1-9(7-21-12)13(20)15-10-2-4-11(5-3-10)18-8-14-16-17-18/h1-8H,(H,15,20)
InChIKeyNLBGAJGPFFJQPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide (CAS 1203229-51-9): Critical Identity Verification for Procurement


The compound N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide (CAS 1203229-51-9), also designated by the IUPAC name 6-oxo-N-[4-(tetrazol-1-yl)phenyl]pyran-3-carboxamide [1], is a synthetic small molecule featuring a 2-oxo-2H-pyran core linked to a 1H-tetrazol-1-yl phenyl group. A critical issue for selection and procurement is that this compound is sometimes referred to as "TPCA-1" in vendor listings, a name that is also assigned to the structurally and functionally distinct IKK-2 inhibitor 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide (CAS 507475-17-4) . This identity conflict necessitates rigorous structural verification to ensure experimental reproducibility.

Why TPCA-1 Labeling Creates a High Risk of Incorrect Substitution for N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide


The ambiguous use of the designation "TPCA-1" for both N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide and 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide creates a high-stakes procurement trap [1]. These two compounds are not pharmacologically interchangeable. The thiophene analog is a highly potent and selective IKK-2 inhibitor (IC50 17.9 nM) with well-characterized anti-inflammatory activity, while the pyran-based compound is cited in distinct therapeutic contexts, including as a potential xanthine oxidase modulator [2]. Substituting one for the other based solely on the "TPCA-1" name would introduce a completely different chemical entity with an unrelated target profile into an experimental system, invalidating results and wasting research resources.

Quantitative Differentiation Evidence for N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide Against Its Namesake Analog


Chemical Structure and Scaffold Differentiation Against the Alternative 'TPCA-1'

The primary and most critical differentiation is at the structural level. N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide is built on a 2-oxo-2H-pyran (α-pyrone) core [1], whereas the alternative compound sharing the 'TPCA-1' name is a 3-thiophenecarboxamide derivative . This fundamental scaffold difference dictates distinct physicochemical and biological interaction profiles. The pyran core offers a different hydrogen-bonding acceptor/donor pattern compared to the thiophene ring, influencing target engagement and metabolic stability.

Medicinal Chemistry Chemical Proteomics Drug Discovery

Functional Target Engagement Profile vs. the Thiophene IKK-2 Inhibitor 'TPCA-1'

The biological activity profiles of the two compounds are divergent. The thiophene-based TPCA-1 (CAS 507475-17-4) is definitively characterized as a potent, selective, and ATP-competitive inhibitor of IKK-2 (IκB kinase 2), with a reported IC50 of 17.9 nM and >22-fold selectivity over IKK-1 . In contrast, the pyran-based target compound is described in early research contexts as an inhibitor of the NF-κB pathway, a downstream consequence of IKK inhibition, but without direct, quantitative confirmation of IKK-2 binding or inhibition [1]. This distinction is crucial for experimental design, as the thiophene analog is a direct kinase inhibitor, while the precise molecular target of the pyran analog within the NF-κB cascade may differ.

Inflammation Kinase Inhibition NF-kB Pathway

Therapeutic Indication Context: Gout and Xanthine Oxidase Inhibition vs. Arthritis

Patent literature provides a potential therapeutic differentiation. N-phenyl aromatic carboxamide compounds structurally related to the target compound are explicitly claimed for the preparation of anti-hyperuricemia and anti-gout medications, with demonstrated in vitro xanthine oxidase inhibitory activity [1]. This positions the compound's chemical class in a disease area distinct from the collagen-induced arthritis models where the thiophene TPCA-1 showed efficacy (e.g., 10 mg/kg reducing disease severity comparably to etanercept) . This suggests different potential applications and validates the need for selection based on target disease biology.

Gout Xanthine Oxidase Uric Acid

Recommended Application Scenarios for N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide Based on Differentiation Evidence


Probing NF-κB Pathway Modulation Where Direct IKK-2 Inhibition Must Be Excluded

Use this compound as a tool to investigate NF-κB pathway regulation when the experimental goal requires a modulator that does not act via direct, potent IKK-2 kinase inhibition. The structural evidence distinguishes it from the direct IKK-2 inhibitor (the other TPCA-1, CAS 507475-17-4), allowing researchers to dissect pathway mechanisms with a different pharmacological profile .

Medicinal Chemistry Starting Point for Xanthine Oxidase Inhibitors and Gout Research

Leverage the 2-oxo-2H-pyran-5-carboxamide scaffold as a validated core for developing xanthine oxidase inhibitors. Patent evidence demonstrates the anti-gout potential of this chemical class, making it a rational choice for structure-activity relationship (SAR) studies aimed at discovering novel treatments for hyperuricemia and gout [1].

Procurement Control and Inventory Management for 'TPCA-1' Compounds

Implement a mandatory CAS-number verification step in procurement workflows for any compound labeled as 'TPCA-1'. The documented existence of two chemically and pharmacologically distinct compounds under this name (CAS 1203229-51-9 vs. CAS 507475-17-4) makes visual or name-based identification unreliable and poses a significant risk of experimental error .

Physicochemical Property Profiling of α-Pyrone Derivatives

Utilize this compound for studies focusing on the physicochemical properties of α-pyrone-based amides. Its computed profile (AlogP 1.29, TPSA 90.65) provides a baseline for understanding the solubility, permeability, and hydrogen-bonding characteristics of this specific heterocyclic system, which is valuable for drug design optimization .

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